
2-Amino-1-(3,4-difluorophenyl)ethanol
Overview
Description
“2-Amino-1-(3,4-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9F2NO . It is used in biochemical research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the biocatalytic synthesis of ®-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815 has been described . This process involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (24a) and demonstrates the potential of biocatalytic processes in the synthesis of such compounds .
Molecular Structure Analysis
The molecular weight of “2-Amino-1-(3,4-difluorophenyl)ethanol” is 173.16 . The InChI code for this compound is 1S/C8H9F2NO/c9-7-2-1-6 (5-8 (7)10)11-3-4-12/h1-2,5,11-12H,3-4H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(3,4-difluorophenyl)ethanol” include a molecular weight of 173.16 . It is typically stored at room temperature .
Scientific Research Applications
Enzymatic Synthesis and Biocatalysis
Development of Practical Enzymatic Processes The compound (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, closely related to 2-Amino-1-(3,4-difluorophenyl)ethanol, is a crucial chiral intermediate for synthesizing Ticagrelor, used for treating acute coronary syndromes. A study by Guo et al. (2017) highlighted an enzymatic process involving ketoreductase (KRED) for transforming the substrate into chiral alcohol. This process was noted for its high conversion rate, excellent enantiomeric excess, and potential industrial applications due to its environmentally friendly and highly productive nature (Guo et al., 2017).
Mutations in Ketoreductase for Enhanced Production Further refining the enzymatic process, Zhao et al. (2017) investigated single mutations in ketoreductase ChKRED20, which led to a substantial increase in activity and enabled the production of enantiopure (S)-CFPL, another related compound, with high yield and purity. This study underscores the potential of biocatalytic solutions for pharmaceutical intermediate production (Zhao et al., 2017).
Chemical Synthesis and Characterization
Characterization of Chemical Compounds Shang (2007) conducted a study involving the synthesis and characterization of a compound with a structural framework similar to 2-Amino-1-(3,4-difluorophenyl)ethanol. The crystal structure and molecular interactions were a key focus, providing insights into the molecular arrangement and potential applications in material sciences (Shang, 2007).
Synthesis of Biologically Active Scaffolds Sroor (2019) highlighted the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds, involving compounds structurally akin to 2-Amino-1-(3,4-difluorophenyl)ethanol. The study emphasized the synthesis process and potential applications in biological systems, such as drug development (Sroor, 2019).
Carbon Dioxide Capture
Ionic Liquids for Carbon Dioxide Capture Zhao et al. (2010) explored a series of novel ionic liquids, including those derived from 2-aminoethanol, for carbon dioxide capture. The study provided a comprehensive analysis of densities, viscosities, and performances of various absorbents, offering valuable insights into environmental applications and the potential role of compounds like 2-Amino-1-(3,4-difluorophenyl)ethanol in enhancing carbon capture technologies (Zhao et al., 2010).
Future Directions
The future directions of research on “2-Amino-1-(3,4-difluorophenyl)ethanol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of engineered ketoreductases with improved thermostability and activity for making bulky atorvastatin precursors has been reported .
properties
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJWXUGRWAXKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588049 | |
| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3,4-difluorophenyl)ethanol | |
CAS RN |
10145-04-7 | |
| Record name | 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

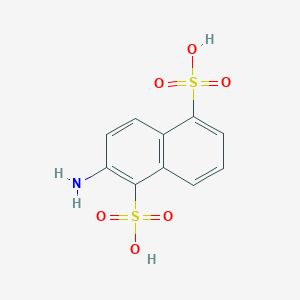
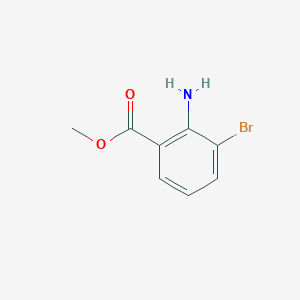
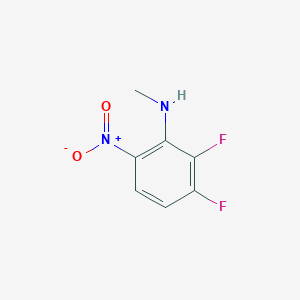

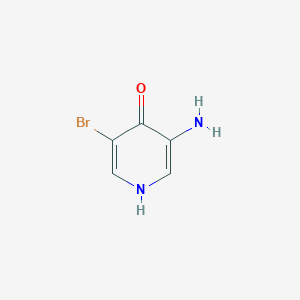
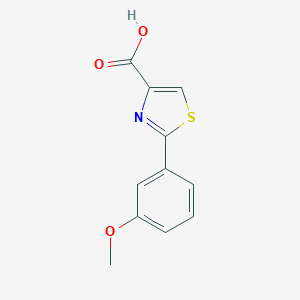
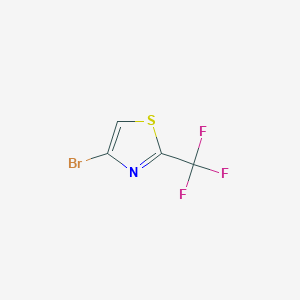
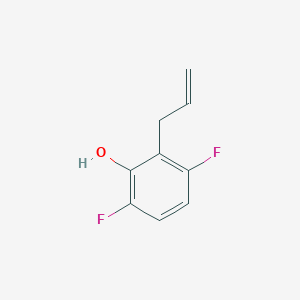
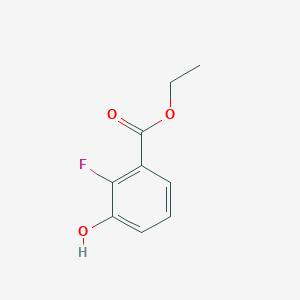
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
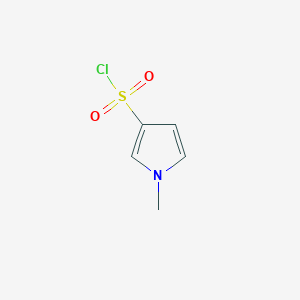

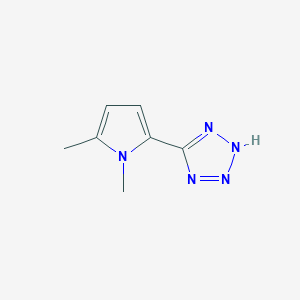
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)